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molecular formula C10H20N2O B8430670 2-Methyl-2,8-diaza-spiro[5.5]undecan-5-ol

2-Methyl-2,8-diaza-spiro[5.5]undecan-5-ol

Cat. No. B8430670
M. Wt: 184.28 g/mol
InChI Key: JGNICKQJVSZJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173028B2

Procedure details

Of the 11-hydroxy-8-methyl-2,8-diaza-spiro[5.5]undecan-1-one obtained, 2 g are taken up in 20 ml of absolute tetrahydrofuran; this solution is added dropwise, with stirring, to 1 g of LiAlH4 in 50 ml of absolute tetrahydrofuran. The temperature rises to 36° C., while hydrogen is given off in copious amounts. After another 3 hours at ambient temperature the mixture is refluxed for 10 hours. The reaction is stopped by the addition of 2 ml of water and 2 ml 1N aqueous sodium hydroxide solution while cooling with ice. The product is extracted with ethyl acetate and the solvent is eliminated in vacuo. Then the amine is precipitated from absolute ethanol with HCl gas, in the form of the hydrochloride. Yield 1.44 g.
Name
11-hydroxy-8-methyl-2,8-diaza-spiro[5.5]undecan-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:7]2([C:12](=O)[NH:11][CH2:10][CH2:9][CH2:8]2)[CH2:6][N:5]([CH3:14])[CH2:4][CH2:3]1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[H][H].[OH-].[Na+]>O1CCCC1.O>[CH3:14][N:5]1[CH2:4][CH2:3][CH:2]([OH:1])[C:7]2([CH2:8][CH2:9][CH2:10][NH:11][CH2:12]2)[CH2:6]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
11-hydroxy-8-methyl-2,8-diaza-spiro[5.5]undecan-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC12CCCNC2=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this solution is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Then the amine is precipitated from absolute ethanol with HCl gas, in the form of the hydrochloride

Outcomes

Product
Name
Type
Smiles
CN1CC2(C(CC1)O)CNCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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